molecular formula C15H25N3O2S B2558724 1-(Tert-butyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea CAS No. 954691-75-9

1-(Tert-butyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea

Cat. No.: B2558724
CAS No.: 954691-75-9
M. Wt: 311.44
InChI Key: NEJFLGJJQVLXFK-UHFFFAOYSA-N
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Description

1-(Tert-butyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a tert-butyl group, a morpholine ring, and a thiophene moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tert-butyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of tert-butyl isocyanate with 2-(morpholino-2-(thiophen-3-yl)ethyl)amine to form the desired urea derivative.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Tert-butyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Substituted morpholine derivatives.

Scientific Research Applications

1-(Tert-butyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(Tert-butyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to inflammation and cell proliferation.

Comparison with Similar Compounds

1-(Tert-butyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: 1-(Tert-butyl)-3-(2-piperidino-2-(thiophen-3-yl)ethyl)urea, 1-(Tert-butyl)-3-(2-morpholino-2-(furan-3-yl)ethyl)urea.

    Uniqueness: The presence of the morpholine ring and thiophene moiety in this compound provides unique chemical and biological properties, making it distinct from other similar compounds.

Properties

IUPAC Name

1-tert-butyl-3-(2-morpholin-4-yl-2-thiophen-3-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O2S/c1-15(2,3)17-14(19)16-10-13(12-4-9-21-11-12)18-5-7-20-8-6-18/h4,9,11,13H,5-8,10H2,1-3H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJFLGJJQVLXFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCC(C1=CSC=C1)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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